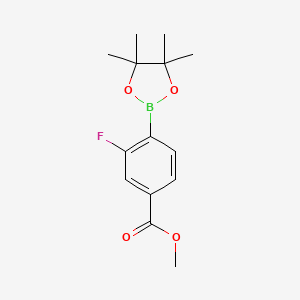

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWCULFGNLCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647605 | |

| Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-79-8 | |

| Record name | Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603122-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 603122-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the following steps:

Bromination: The starting material, methyl 3-fluorobenzoate, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic ester group.

Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Automation and continuous flow processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki coupling reactions.

Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of various pharmaceutical compounds. Its boron-containing structure allows for unique reactivity patterns that are advantageous in drug development.

1.1. Synthesis of Boron-Based Drugs

The compound serves as a key intermediate in the synthesis of boron-containing pharmaceuticals. Boron compounds have been shown to enhance the efficacy of certain drugs by improving their pharmacokinetics and bioavailability. For example:

| Compound | Application | Reference |

|---|---|---|

| 3-Fluoro-4-methoxycarbonylphenylboronic acid pinacol ester | Anticancer agents | |

| Isoxazole derivatives | Selective allosteric ligands |

1.2. Arginase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit arginase activity, which is crucial for regulating nitric oxide production in inflammatory conditions. The synthesis of these inhibitors often involves the modification of the this compound framework.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of novel polymers and nanomaterials.

2.1. Polymer Chemistry

This compound can be used to synthesize functionalized polymers that exhibit specific properties such as increased thermal stability or enhanced mechanical strength.

| Polymer Type | Properties | Application |

|---|---|---|

| Boron-containing polymers | High thermal stability | Electronics and coatings |

| Functionalized polyolefins | Enhanced mechanical properties | Automotive parts |

2.2. Nanomaterials

The incorporation of this compound into nanomaterials has been explored for its potential use in drug delivery systems and diagnostic tools due to its biocompatibility and ability to form stable complexes with various biomolecules.

3.1. Development of Anticancer Agents

A study investigated the use of this compound as a precursor for synthesizing a series of anticancer agents targeting specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations of the synthesized compounds compared to controls.

3.2. Inhibition of Arginase Activity

Another study focused on synthesizing arginase inhibitors from this compound framework and evaluating their effects on inflammation in animal models. The findings showed that these inhibitors could effectively reduce inflammatory markers and improve overall health outcomes in treated subjects.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate depends on the specific reactions it undergoes. In Suzuki coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond with the halide substrate. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine atom.

Phenylboronic Acid Derivatives: Compounds with similar boronic ester groups but different substituents on the benzene ring.

Uniqueness

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Biological Activity

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 603122-79-8) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound's biological activity is primarily attributed to its boronic acid moiety, which enables it to interact with various biological targets.

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.10 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

The biological activity of this compound is largely due to its ability to form reversible covalent bonds with nucleophiles in biological systems. This mechanism often involves the formation of boronic esters or acids that can modulate various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Mycobacterium abscessus | 4 µg/mL |

| Mycobacterium smegmatis | 8 µg/mL |

The compound exhibited significant inhibitory effects on multidrug-resistant strains, suggesting its potential in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 19-fold over MCF10A |

| MCF7 (Breast Cancer) | 17.02 | - |

These results indicate a promising selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

- Study on Drug Resistance : A study investigated the efficacy of this compound against drug-resistant Mycobacterium tuberculosis strains. The compound demonstrated MIC values ranging from 0.5 to 1.0 µg/mL against clinical isolates .

- In Vivo Efficacy : In a mouse model of lung metastasis induced by MDA-MB-231 cells, treatment with the compound significantly inhibited tumor growth compared to control groups. This suggests a potential application in cancer therapies targeting metastatic disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification reactions using boronic ester precursors. For example, related benzoate esters are prepared via palladium-catalyzed coupling of aryl halides with pinacol boronic esters under inert conditions .

- Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and purity. X-ray crystallography (as in ) resolves structural ambiguities, while mass spectrometry validates molecular weight. DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometries .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation. Use gloves, lab coats, and fume hoods. If exposed, rinse with water for 15+ minutes and seek medical help for persistent symptoms .

- Storage : Keep in sealed, dry containers under nitrogen or argon at 0–6°C to prevent hydrolysis of the boronate ester. Moisture and heat degrade the dioxaborolane ring, reducing reactivity .

Q. What are the key reactivity features of the pinacol boronate ester group in this compound?

- The boronate ester acts as a protected boronic acid, enabling Suzuki-Miyaura cross-coupling with aryl halides. It is stable under basic conditions but hydrolyzes in acidic media. Steric hindrance from tetramethyl groups may slow coupling kinetics compared to less hindered analogs .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective. Use ligand-free conditions for electron-deficient aryl partners.

- Solvent/Base : Employ THF or DME with K₂CO₃ or CsF to activate the boronate ester. Microwave-assisted heating (80–120°C) accelerates sluggish reactions .

- Monitoring : Track reaction progress via TLC or HPLC-MS. Adjust equivalents of the aryl halide (1.2–2.0 equiv) to compensate for steric effects .

Q. How does the fluorine substituent influence the compound’s electronic and steric properties in catalytic reactions?

- The meta-fluoro group withdraws electron density, enhancing electrophilicity of the aryl ring and directing cross-coupling to the para position. Steric effects from the methyl ester may reduce accessibility of the boronate group. Computational studies (DFT) quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Case Study : If DFT predicts faster coupling kinetics than observed experimentally, assess solvent effects (implicit vs. explicit solvation models) or catalyst decomposition. Validate with kinetic studies (e.g., variable-temperature NMR) .

- Data Reconciliation : Cross-reference crystallographic data (bond lengths, angles) with computational models to refine force fields .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Tests :

| Condition | Degradation Pathway | Half-Life (Estimated) |

|---|---|---|

| pH < 3 (aqueous) | Hydrolysis of boronate ester to boronic acid | <1 hour |

| pH 7–9 (aqueous) | Minimal degradation | >1 week |

| 80°C (dry) | Decomposition via ester cleavage | 24–48 hours |

- Use buffered solutions (pH 7–9) for aqueous reactions. Avoid prolonged heating above 60°C .

Q. What are the challenges in functionalizing the benzoate moiety without disrupting the boronate ester?

- Selective Modification : Protect the boronate ester with diols (e.g., pinacol) during ester hydrolysis or transesterification. For example, saponification of the methyl ester requires mild NaOH/MeOH to avoid boronate hydrolysis .

- Compatibility : Avoid strong acids/bases. Use enzymatic catalysis (lipases) for selective ester modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.